molecular formula C9H8BClN2O2 B14082027 (5-Chloro-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14082027
M. Wt: 222.44 g/mol
InChI Key: JQOOTOMOKHSYEQ-UHFFFAOYSA-N
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Description

(5-Chloro-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

(5-Chloro-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the halide substrate to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the chloro and pyrrol groups allows for diverse functionalization and applications in various fields.

Properties

Molecular Formula

C9H8BClN2O2

Molecular Weight

222.44 g/mol

IUPAC Name

(5-chloro-6-pyrrol-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H8BClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h1-6,14-15H

InChI Key

JQOOTOMOKHSYEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2C=CC=C2)Cl)(O)O

Origin of Product

United States

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